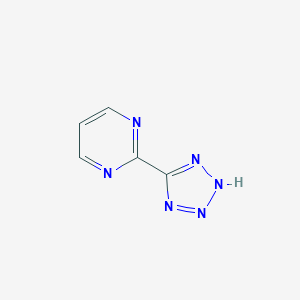

2-(1H-Tetrazol-5-yl)pyrimidine

Description

Significance of Pyrimidine-Tetrazole Hybrid Systems in Chemical and Biological Sciences

The importance of pyrimidine-tetrazole hybrid systems lies in the synergistic interplay of their constituent rings. Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in numerous biologically active compounds, including vitamins and therapeutic agents. numberanalytics.comwikipedia.orgwjarr.comnih.gov Their derivatives are known to exhibit a wide array of pharmacological activities, such as anticancer, antiviral, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.nettandfonline.comresearchgate.net

Tetrazoles, first synthesized in 1885, are five-membered heterocyclic rings containing four nitrogen atoms. bohrium.comthieme-connect.com A key feature of the tetrazole ring is its ability to act as a bioisosteric replacement for the carboxylic acid group. researchgate.netbohrium.comwikipedia.org This is due to their similar pKa values and planar structures, which allow them to mimic the interactions of carboxylic acids with biological targets while often offering improved metabolic stability and pharmacokinetic profiles. researchgate.netnih.gov Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antihypertensive properties. bohrium.comisfcppharmaspire.comnih.govresearchgate.net

The fusion of these two pharmacologically significant heterocycles into a single scaffold, as seen in 2-(1H-Tetrazol-5-yl)pyrimidine, creates a molecule with the potential for multifaceted biological interactions. Researchers are exploring these hybrids for their potential as novel therapeutic agents, with studies indicating activity against various diseases. nih.govresearchgate.netnih.gov The combination of the pyrimidine's diverse biological roles with the tetrazole's advantageous physicochemical properties makes this hybrid system a compelling area of investigation in medicinal chemistry. mdpi.commdpi.com

Historical Perspectives on Tetrazole Chemistry and Pyrimidine (B1678525) Heterocycles

The journey to understanding this compound is rooted in the independent development of tetrazole and pyrimidine chemistry.

Tetrazole Chemistry: The first synthesis of a tetrazole derivative was reported by J. A. Bladin in 1885. thieme-connect.comnih.gov However, it was the development of the [3+2] cycloaddition reaction between nitriles and azides that provided a more general and widely applicable method for their synthesis. bohrium.comresearchgate.netbohrium.com This method remains a cornerstone of tetrazole synthesis today, albeit with numerous refinements to improve safety and efficiency, such as the use of catalysts and alternative azide (B81097) sources like trimethylsilyl (B98337) azide. nih.gov The recognition of the tetrazole ring as a bioisostere for the carboxylic acid group in the mid-20th century was a pivotal moment, propelling its integration into medicinal chemistry programs. researchgate.net

Pyrimidine Heterocycles: The history of pyrimidine chemistry dates back to the late 19th century, with its initial isolation and the synthesis of derivatives like barbituric acid in 1879. wikipedia.org The systematic study of pyrimidines was initiated by Pinner in 1884, who also coined the name "pyrimidine". wikipedia.orgumich.edu The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org The discovery of pyrimidine bases in nucleic acids solidified their fundamental importance in biology and spurred extensive research into their synthesis and chemical modifications. numberanalytics.comnih.gov The development of various synthetic methods, including the principal synthesis involving the cyclization of β-dicarbonyl compounds with N-C-N compounds, has enabled the creation of a vast library of pyrimidine derivatives with diverse biological functions. wikipedia.org

The convergence of these two fields of heterocyclic chemistry has led to the exploration of hybrid structures like this compound, aiming to leverage the unique properties of each ring system.

Overview of Current Research Trajectories for this compound Scaffolds

Current research on this compound and related scaffolds is multifaceted, with significant efforts in both medicinal chemistry and materials science.

Medicinal Chemistry: A primary focus of current research is the design and synthesis of novel this compound derivatives as potential therapeutic agents. Scientists are investigating the impact of substituting different functional groups on both the pyrimidine and tetrazole rings to modulate biological activity and selectivity. nih.govnih.gov These derivatives are being screened for a wide range of pharmacological activities, including:

Anticancer Activity: Researchers are exploring the potential of these hybrids to inhibit cancer cell proliferation, with some derivatives showing promising results against various cancer cell lines. mdpi.comresearchgate.netnih.gov

Antimicrobial Activity: The fight against drug-resistant bacteria and fungi has spurred the investigation of pyrimidine-tetrazole hybrids as novel antimicrobial agents. isfcppharmaspire.comresearchgate.net

Antiviral Activity: Given the antiviral properties of both parent heterocycles, their hybrids are being evaluated for activity against various viruses. nih.gov

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is also being explored, targeting key enzymes involved in the inflammatory cascade. frontiersin.org

Materials Science: The high nitrogen content of the tetrazole ring makes this compound and its derivatives of interest in the development of energetic materials. wikipedia.org Research in this area focuses on synthesizing compounds with high thermal stability and energy release, which could have applications as propellants or explosives. wikipedia.org

The synthesis of these hybrid molecules often involves the reaction of a pyrimidine nitrile with an azide source, a classic approach in tetrazole chemistry. Modern synthetic strategies focus on developing more efficient, safer, and environmentally friendly methods. thieme-connect.combohrium.com

Data Tables

Table 1: Key Historical Milestones

| Year | Milestone | Significance |

| 1879 | Synthesis of barbituric acid | Early synthesis of a pyrimidine derivative. wikipedia.org |

| 1884 | Systematic study of pyrimidines initiated by Pinner | Coining of the term "pyrimidine." wikipedia.orgumich.edu |

| 1885 | First synthesis of a tetrazole derivative by J. A. Bladin | Marks the beginning of tetrazole chemistry. thieme-connect.comnih.gov |

| 1900 | First preparation of the parent pyrimidine compound | Isolation of the core heterocyclic structure. wikipedia.org |

| Mid-20th Century | Recognition of tetrazole as a carboxylic acid bioisostere | Propelled the use of tetrazoles in medicinal chemistry. researchgate.net |

Table 2: Biological Activities of Pyrimidine and Tetrazole Derivatives

| Heterocycle | Reported Biological Activities |

| Pyrimidine | Anticancer, Antiviral, Anti-inflammatory, Antimicrobial, Antihypertensive. nih.govresearchgate.nettandfonline.comresearchgate.net |

| Tetrazole | Antibacterial, Antifungal, Antiviral, Anticancer, Antihypertensive. bohrium.comisfcppharmaspire.comnih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6/c1-2-6-4(7-3-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQGZGGMGJOXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Tetrazol 5 Yl Pyrimidine and Its Derivatives

Strategies for Constructing the 1H-Tetrazol-5-yl Moiety on Pyrimidine (B1678525) Cores

The formation of the 1H-tetrazol-5-yl group on a pyrimidine ring is a critical step in the synthesis of the target compound and its derivatives. The most prevalent and efficient method is the [3+2] cycloaddition reaction between a nitrile on the pyrimidine ring and an azide (B81097) source.

[3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloaddition)

The [3+2] cycloaddition, specifically the Huisgen 1,3-dipolar cycloaddition of azides to nitriles, stands as the most common method for synthesizing 5-substituted-1H-tetrazoles. In the context of 2-(1H-tetrazol-5-yl)pyrimidine synthesis, this involves the reaction of a 2-cyanopyrimidine with an azide source, typically sodium azide. This reaction can be facilitated by various catalysts to improve reaction rates and yields.

To enhance the efficiency of the nitrile-azide cycloaddition, various catalytic systems have been employed. Lewis acids are known to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. Examples of effective Lewis acid catalysts include zinc salts and aluminum salts. For instance, zinc(II) chloride has been shown to be an effective catalyst for the conversion of nitriles to tetrazoles in the presence of sodium azide.

Brønsted acids can also catalyze this reaction by protonating the nitrile, thereby increasing its electrophilicity. Furthermore, transition metal catalysts, such as copper(I) and cobalt(II) complexes, have demonstrated high catalytic activity in these cycloaddition reactions. A cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. Mechanistic studies suggest that the reaction proceeds through the formation of a metal-azido intermediate. In some cases, organocatalysts have also been developed, offering advantages such as lower toxicity and being derived from inexpensive materials.

Table 1: Comparison of Catalytic Systems in Nitrile-Azide Cycloaddition for Tetrazole Synthesis

| Catalyst Type | Example(s) | Role of Catalyst | Advantages |

|---|---|---|---|

| Lewis Acids | ZnCl₂, Al salts | Activates the nitrile moiety | Readily available, effective |

| Brønsted Acids | Various | Activates the nitrile moiety | Simple, cost-effective |

| Transition Metals | Cu(I), Co(II) complexes | Formation of metal-azido intermediates | High catalytic activity, mild conditions |

The reaction conditions, including temperature, reaction time, and the choice of solvent, can significantly influence the outcome of the cycloaddition. The regioselectivity of the reaction, leading to the desired 1H-tetrazole isomer, is a crucial aspect. While the formation of 5-substituted-1H-tetrazoles from nitriles and sodium azide generally leads to the desired regioisomer, the conditions can affect the rate and yield. Solvents such as dimethylformamide (DMF) and water are commonly used. The use of water as a solvent aligns with green chemistry principles. The temperature can range from room temperature to reflux, depending on the reactivity of the nitrile and the catalyst used.

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of tetrazoles, including this compound. This technique often leads to a dramatic reduction in reaction times, from hours to minutes, along with improved yields and cleaner reactions. The use of controlled microwave heating allows for rapid and uniform heating of the reaction mixture, which can enhance the rate of the cycloaddition. For example, high yields of 5-substituted-1H-tetrazoles have been obtained within 15-25 minutes using controlled microwave heating.

Derivatization from Pre-existing Pyrimidine-Tetrazole Scaffolds

An alternative synthetic strategy involves the modification of a pre-existing pyrimidine-tetrazole scaffold. This approach is useful for creating a library of derivatives with varied substituents on the pyrimidine ring. Starting with a compound like this compound, functional groups on the pyrimidine ring can be introduced or modified through various organic reactions. For instance, if the pyrimidine ring contains halogen substituents, these can be replaced via nucleophilic substitution or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This method allows for the late-stage diversification of the molecule.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including this compound, to create more sustainable and environmentally friendly processes.

Key green chemistry approaches in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. The synthesis of tetrazolopyrimidine derivatives has been successfully carried out in water.

Catalysis: Employing catalysts to improve reaction efficiency, reduce energy consumption, and minimize waste generation. The use of recoverable and reusable catalysts, such as magnetic nanocatalysts, is particularly advantageous.

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis and ultrasonication to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a good example of this principle.

Table 2: Application of Green Chemistry Principles in Tetrazole Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing cycloaddition reactions which are inherently atom-economical. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and catalysts. |

| Designing Safer Chemicals | The final product's application would determine this. |

| Safer Solvents and Auxiliaries | Using water as a solvent. |

| Design for Energy Efficiency | Employing microwave irradiation or ultrasonic irradiation. |

| Use of Renewable Feedstocks | Dependent on the synthesis of the initial pyrimidine core. |

| Reduce Derivatives | One-pot syntheses can reduce the number of steps. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts. |

| Design for Degradation | The biodegradability of the final product. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent byproduct formation. |

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reaction conditions represent a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and often, enhanced reaction rates and yields. In the context of pyrimidine and tetrazole synthesis, these protocols typically involve the grinding or heating of neat reactants, sometimes with a catalytic amount of a solid-supported reagent.

For the synthesis of related pyrimidine derivatives, solvent-less approaches have been successfully employed. For instance, the Biginelli reaction to produce tetrahydropyrimidines can be carried out under solvent-free conditions by grinding the reactants with a catalyst like CuCl₂·2H₂O researchgate.net. This method is advantageous for its operational simplicity and economic efficiency researchgate.net. Similarly, pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines have been synthesized by mixing the respective starting materials without any solvent mdpi.com.

While specific examples for the direct solvent-free synthesis of this compound from 2-cyanopyrimidine are not extensively detailed in the literature, the general principle of solvent-free tetrazole synthesis from nitriles is established. Quinoline-based ionic liquids have been used as catalysts in the solvent-free synthesis of 5-substituted-1H-tetrazoles, demonstrating the feasibility of such protocols researchgate.net. A plausible solvent-free approach for this compound would involve the reaction of 2-cyanopyrimidine with an azide source, such as sodium azide, under thermal conditions or with microwave irradiation in the presence of a suitable catalyst.

The synthesis of (E)-2-(1H-tetrazole-5-yl)-3-arylacrylenenitrile derivatives has been achieved under solvent-free conditions through a multicomponent cascade reaction, highlighting the potential of these protocols for creating complex tetrazole-containing molecules nih.gov.

Utilization of Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, Nanocatalysts)

Heterogeneous catalysts are pivotal in modern organic synthesis due to their ease of separation, reusability, and often enhanced stability and activity. The synthesis of tetrazoles, typically via a [3+2] cycloaddition of a nitrile and an azide, is frequently facilitated by such catalysts.

Nanocatalysts:

A variety of nanocatalysts have been developed for the synthesis of 5-substituted-1H-tetrazoles. These materials offer high surface areas and unique electronic properties that can significantly enhance catalytic efficiency. Magnetic nanoparticles are particularly attractive as they allow for easy recovery of the catalyst using an external magnet nih.gov.

For example, ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica (Fe₃O₄@PMO-ICS-ZnO) have been used to catalyze the three-component synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives researchgate.net. This nanocatalyst demonstrates high activity and can be recycled multiple times without a significant loss of performance. Similarly, MgFe₂O₄ nanoparticles have been employed as a robust catalyst for the one-pot, multi-component synthesis of (1H-tetrazol-5-yl) pyrazines under ultrasonic irradiation doaj.org. Other notable examples include copper nanoparticles supported on various materials and silica sulfuric acid, which have been shown to effectively catalyze the cycloaddition of nitriles with sodium azide nih.gov.

| Nanocatalyst | Substrate(s) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fe₃O₄@PMO-ICS-ZnO | Malononitrile, Aldehyde, NaN₃ | EtOH, Reflux | High to Quantitative | researchgate.net |

| MgFe₂O₄ | α-dicarbonyl compounds, 2,3-diaminomaleonitrile, NaN₃ | Ultrasonic irradiation | High | doaj.org |

| Silica Sulfuric Acid | Various Nitriles, NaN₃ | DMF | 72-95 | nih.gov |

| Co/Al₂O₃ | Aldehyde, Malononitrile, Barbituric Acid | Solvent-free, 80°C | High | yu.edu.jo |

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them excellent candidates for heterogeneous catalysis. While the direct application of MOFs for the synthesis of this compound is an emerging area, their utility in related cycloaddition reactions is well-documented.

Zr-based MOFs have been used as catalysts for the synthesis of various biologically active heterocyclic compounds nih.gov. For instance, a pillared-layer mixed-ligand Zr-MOF functionalized with Cu(OAc)₂ has been shown to be a highly efficient heterogeneous catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives under solvent-free conditions nih.gov. The catalytic activity is enhanced by the incorporation of both Zr and Cu active sites nih.gov.

In the context of tetrazole synthesis, MOFs can facilitate the [3+2] cycloaddition reaction. The Lewis acidic metal sites within the MOF can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. Although specific examples for 2-cyanopyrimidine are limited, the general applicability of MOFs in cycloaddition reactions suggests their potential for the synthesis of this compound researchgate.netrsc.orgnih.gov.

Multi-Component Reactions (MCRs) for Complex this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity researchgate.net.

The synthesis of tetrazole derivatives is well-suited to MCR strategies. A common approach involves the reaction of an aldehyde, malononitrile, and sodium azide, often in the presence of a catalyst, to yield functionalized 5-substituted-1H-tetrazoles nih.gov. This strategy has been employed to produce (E)-2-(1H-tetrazole-5-yl)-3-arylacrylenenitrile derivatives nih.gov.

However, when 5-aminotetrazole is used as a component in MCRs with β-ketoesters and aldehydes, the reaction often leads to the formation of the fused tetrazolo[1,5-a]pyrimidine (B1219648) system rather than the open-chain this compound isomer yu.edu.joresearchgate.net. For example, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of catalytic triethylamine yields 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles yu.edu.joresearchgate.net. This highlights a key regiochemical challenge in the synthesis of pyrimidine-tetrazole scaffolds via MCRs.

| Reactants | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|

| Aldehydes, Malononitrile, Sodium Azide | (E)-2-(1H-tetrazole-5-yl)-3-arylacrylenenitrile | Fe₃O₄@PMO-ICS-ZnO, EtOH, Reflux | researchgate.net |

| Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Et₃N, DMF, 120°C | yu.edu.joresearchgate.net |

| α-dicarbonyl compounds, 2,3-diaminomaleonitrile, NaN₃ | (1H-tetrazol-5-yl) pyrazines | MgFe₂O₄, Ultrasonic irradiation | doaj.org |

| Aromatic aldehydes, dimedone, 6-amino-1,3-dimethyluracil | Pyrimido[4,5-b]quinolines | Magnetic Nanocatalyst, Solvent-free | oiccpress.com |

Regioselective Synthesis of Pyrimidine-Tetrazole Isomers

A significant challenge in the synthesis of pyrimidine-tetrazole compounds is controlling the regioselectivity to favor either the open-chain this compound or the fused bicyclic tetrazolo[1,5-a]pyrimidine isomer. The outcome is often dependent on the starting materials and reaction conditions.

The synthesis of tetrazolo[1,5-a]pyrimidine derivatives is commonly achieved through the reaction of 5-aminotetrazole with 1,3-dicarbonyl compounds or their equivalents researchgate.netnih.gov. This reaction proceeds via a cyclocondensation pathway that regioselectively yields the fused system researchgate.netnih.gov. One-pot syntheses reacting sodium salts of formyl cycloalkanones with 5-aminotetrazole monohydrate also afford the tetrazolo[1,5-a]pyrimidine scaffold researchgate.netnih.gov.

The formation of this compound, on the other hand, typically starts from a pyrimidine precursor already containing the necessary carbon atom at the 2-position, which is then converted to the tetrazole ring. The most direct route is the [3+2] cycloaddition of an azide source to 2-cyanopyrimidine nih.gov. The choice of catalyst and reaction conditions can be crucial in preventing subsequent rearrangement or cyclization to the fused isomer.

In some cases, the two isomers can exist in equilibrium, a phenomenon known as azide-tetrazole tautomerism, particularly when an azido group is present at the 2-position of the pyrimidine ring. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring.

The synthesis of nonannulated tetrazolylpyrimidines, where the tetrazole and pyrimidine rings are connected by a linker (e.g., a sulfanyl group), provides a strategy to avoid the formation of the fused system. For example, 2-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]pyrimidine has been synthesized by the hetarylation of 1-phenyl-5-sulfanyltetrazole with 2-chloropyrimidine nih.gov. This approach ensures the desired connectivity by forming a stable bond between the two heterocyclic rings.

Chemical Reactivity and Derivatization Strategies of 2 1h Tetrazol 5 Yl Pyrimidine Scaffolds

Alkylation Reactions of the Tetrazole Heterocycle

Alkylation of the tetrazole ring in 5-substituted tetrazoles is a fundamental derivatization strategy, yet it presents a significant regioselectivity challenge. The tetrazole anion can be alkylated at either the N-1 or N-2 position, leading to two distinct regioisomers with different chemical and physical properties. The outcome of the alkylation reaction is influenced by several factors, including the nature of the substituent at the C-5 position, the alkylating agent, the solvent, and the reaction conditions.

In the context of the 2-(1H-tetrazol-5-yl)pyrimidine scaffold, the pyrimidine (B1678525) ring acts as an electron-withdrawing group, influencing the electronic properties of the adjacent tetrazole moiety. The N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of a base like K2CO3 yields a mixture of two separable regioisomers. mdpi.com Computational studies using density functional theory (DFT) have been employed to predict the nucleophilicity of the different nitrogen atoms in the tetrazole ring, suggesting that the 2H-tautomeric form can be a stronger nucleophile than the 1H-form, potentially leading to a slight preference for the 2,5-disubstituted product. mdpi.com

The choice of alkylating agent and reaction conditions can direct the selectivity. For instance, alkylation of pyrimidin-2(1H)-ones with alkyl halides often yields a mixture of N- and O-alkylated products. nih.govnih.gov While this applies to the pyrimidine core, similar principles of hard and soft acid-base (HSAB) theory can be considered for the tetrazole moiety, where different alkylating agents may favor one nitrogen atom over another. The reaction of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile (B7726983) with 1-aryl-5-(chloromethyl)-1H-tetrazoles demonstrates a successful alkylation strategy leading to precursors for cyclization reactions. osi.lv

| Starting Material | Alkylating Agent | Base/Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Mixture of 1,5- and 2,5-disubstituted regioisomers | mdpi.com |

| 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile | 1-aryl-5-(chloromethyl)-1H-tetrazoles | Base | S-alkylated pyridine (B92270) derivative | osi.lv |

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ / MeCN | Selective O-alkylation of the pyrimidinone | nih.gov |

Annulation and Ring Fusion Reactions for Novel Polycyclic Systems

The this compound scaffold serves as a versatile building block for the synthesis of novel fused polycyclic heterocyclic systems. nuph.edu.ua These reactions often proceed through the thermal or chemical-induced cleavage of the tetrazole ring, which releases molecular nitrogen and generates a highly reactive nitrilimine intermediate, followed by intramolecular cyclization.

A notable strategy involves the recyclization of thienyl-tetrazoles, which can be prepared from aminothiophenes. researchgate.net When treated with aliphatic amines under solvent-free conditions, these tetrazole derivatives undergo a cascade reaction involving the cleavage of the tetrazole ring, elimination of nitrogen, and subsequent annulation of a pyrimidinone ring to form thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.netnih.gov This method provides a high-yield, one-pot synthesis for complex fused systems. nih.gov

Another observed transformation is the thermolytic recyclization of tetrazolylpyrimidines. For example, attempts to synthesize 4,6-dimethyl-2-(5-phenyl-2H-tetrazol-2-yl)pyrimidine by direct hetarylation resulted not in the expected product, but in the formation of 5,7-dimethyl-3-phenyl nih.govurfu.ruresearchgate.nettriazolo[4,3-a]pyrimidine. nih.gov This outcome suggests that the initially formed tetrazolylpyrimidine undergoes rearrangement with the loss of a nitrogen molecule to form the more stable, fused triazolopyrimidine system. nih.gov Such annulation reactions are pivotal in expanding the chemical diversity of pyrimidine-based compounds, leading to tetracyclic and other complex polycyclic structures. nih.gov

| Starting Scaffold | Reagents/Conditions | Resulting Polycyclic System | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyl 2-(1H-tetrazol-1-yl)thiophene-3-carboxylates | Aliphatic amines, heat | Thieno[2,3-d]pyrimidin-4(3H)-ones | Ring cleavage/Annulation | researchgate.netnih.gov |

| 2-Chloro-4,6-dimethylpyrimidine + Sodium salt of 5-phenyltetrazole | Heat | 5,7-Dimethyl-3-phenyl nih.govurfu.ruresearchgate.nettriazolo[4,3-a]pyrimidine | Thermolytic recyclization | nih.gov |

| Thiadiazolo[3,2-a]pyrimidine derivative | α-aminoazole reagents (e.g., 5-aminotetrazole) | Tetracyclic pyrimido[5,4-e]thiadiazolo[3,2-a]pyrimidine | Cyclization/Ring Fusion | nih.gov |

Functional Group Interconversions on this compound Derivatives

Functional group interconversions (FGIs) are essential for the late-stage modification of the this compound core, allowing for the fine-tuning of its properties and the introduction of diverse functionalities. These transformations can be performed on substituents attached to the pyrimidine ring or can involve the tetrazole moiety itself, often by leveraging its unique chemical reactivity.

One powerful method for functionalizing the scaffold takes advantage of the azide-tetrazole equilibrium (see Section 3.4.1). The 2-azidopyrimidine (B1655621) tautomer can participate in reactions characteristic of organic azides. A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for the efficient formation of 1,2,3-triazole-substituted pyrimidines from the corresponding tetrazolo[1,5-a]pyrimidine (B1219648) tautomer and various alkynes. nih.gov

Photochemical transformations also offer pathways for modifying tetrazole derivatives. UV irradiation can induce cleavage of the tetrazole ring, leading to the extrusion of molecular nitrogen and the formation of reactive intermediates. nih.govresearchgate.net Depending on the substituents and reaction conditions, these intermediates can be trapped or can rearrange to form a variety of other heterocyclic or open-chain products. nih.gov While potentially leading to a diversity of products, achieving high selectivity for a single transformation can be challenging. researchgate.net More conventional FGIs, such as the conversion of hydroxyl groups to halides or the reduction of azides to amines, can be applied to substituents on the pyrimidine ring to generate a library of analogues. vanderbilt.edu

Investigations into the Stability and Tautomerism of the Tetrazole Moiety in Pyrimidine Conjugates

The tetrazole ring is subject to prototropic tautomerism, existing as two primary forms: the 1H- and 2H-tautomers. nih.govnih.gov In solution, the 1H tautomer is generally the predominant form for 5-substituted tetrazoles. nih.gov However, when the tetrazole ring is fused or directly attached to another N-heterocycle, particularly an electron-deficient one like pyrimidine, a more complex equilibrium known as ring-chain tautomerism comes into play. urfu.ru This involves an equilibrium between a fused bicyclic tetrazole structure and an open-chain azide (B81097) form. researchgate.netnih.gov

For the this compound system, this equilibrium manifests as a dynamic relationship between the fused tetrazolo[1,5-a]pyrimidine and the 2-azidopyrimidine tautomer. urfu.ruurfu.ru The stability of these forms and the position of the equilibrium are highly dependent on factors such as the electronic nature of substituents, solvent polarity, and temperature. nih.gov

Advanced analytical techniques, particularly NMR spectroscopy, are crucial for studying these tautomeric systems. The use of 15N isotopic labeling allows for the unambiguous determination of the dominant tautomeric form through the analysis of 13C-15N and 1H-15N spin-spin coupling constants. urfu.ruurfu.ru This method provides definitive structural information that can distinguish between the fused tetrazole and the open-chain azide. urfu.ruresearchgate.net

The azide-tetrazole equilibrium is a well-documented case of valence or ring-chain tautomerism. acs.org In systems where a tetrazole ring is fused to a pyrimidine ring, such as tetrazolo[1,5-a]pyrimidine, an equilibrium exists with its 2-azidopyrimidine isomer. urfu.runih.gov

Studies on related fused systems like tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines using variable temperature 1H NMR have allowed for the quantification of this equilibrium. nih.gov Thermodynamic parameters have been determined, consistently showing that the fused tetrazole tautomer is the more stable form, favored by negative Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) values. nih.gov The preference for the cyclic tetrazole form is generally attributed to its aromatic stability.

The position of the equilibrium is sensitive to external factors. For instance, increasing solvent polarity can shift the equilibrium, and changes in temperature directly impact the populations of the two tautomers, which is the basis for thermodynamic measurements via NMR. nih.gov Understanding these dynamics is critical, as the reactivity of the molecule is dictated by which tautomer is present; the azide form undergoes reactions typical of azides (e.g., cycloadditions), while the tetrazole form has its own distinct reactivity. researchgate.netnih.gov

| Parameter | Value Range |

|---|---|

| ΔG₂₉₈ (kJ/mol) | -3.33 to -7.52 |

| ΔH (kJ/mol) | -19.92 to -48.02 |

| ΔS (J/mol·K) | -43.74 to -143.27 |

*Data from a study on tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine derivatives, demonstrating the general stability of the tetrazole form. nih.gov

Coordination Chemistry of 2 1h Tetrazol 5 Yl Pyrimidine Ligands

Ligand Design Principles and Multidentate Coordination Sites for 2-(1H-Tetrazol-5-yl)pyrimidine and its Analogs

The design of ligands like this compound is rooted in the principles of supramolecular chemistry, where the goal is to create building blocks for the self-assembly of complex architectures. The primary design feature of these ligands is the incorporation of multiple, distinct donor groups within a single molecule. unimi.it The this compound framework is an excellent example, combining an electron-deficient pyrimidine (B1678525) ring with an electron-rich tetrazole ring. This combination results in a multifunctional, multidentate ligand capable of various coordination modes.

The key to their versatility lies in the numerous nitrogen atoms available for metal binding. Both the pyrimidine and tetrazole rings contain potential donor sites. Pyridyltetrazole analogs, for instance, can coordinate to a metal center through nitrogen atoms from both rings, acting as an N,N-chelating ligand. researchgate.net Alternatively, they can act as monodentate ligands, binding through a single nitrogen atom, or more commonly, as bridging ligands that link multiple metal centers. researchgate.netnih.gov This bridging capability is fundamental to the formation of extended networks like coordination polymers and MOFs. unimi.it

The 1H-tetrazol-5-yl group is particularly notable for its versatility and has been incorporated into various molecular structures to create multifunctional ligands. unimi.it The specific coordination behavior can be influenced by factors such as the steric hindrance of adjacent groups and the electronic properties of the molecule. nih.gov By modifying the substituents on the pyrimidine ring or by creating analogs such as 2-(1H-tetrazol-5-yl)pyrazine, chemists can fine-tune the ligand's properties to control the structure and dimensionality of the final metal complex. rsc.org The metal-chelating properties of scaffolds like 1,2,4-triazolo[1,5-a]pyrimidines further underscore the utility of fused aza-heterocycles in coordination chemistry. nih.gov

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound and its analogs typically involves the direct reaction of the ligand with a suitable metal salt, such as a metal chloride, nitrate, or acetate. researchgate.netrsc.org These reactions are often carried out under various conditions, including ambient temperature, hydrothermal, or solvothermal methods, which can significantly influence the final product's structure and dimensionality. rsc.orgrsc.org An alternative approach is the in situ synthesis, where the tetrazole ring is formed from a corresponding nitrile precursor during the coordination reaction with the metal ion. unimi.itrsc.org

Transition Metal Coordination Architectures

This compound and related ligands form complexes with a wide array of transition metals, including but not limited to zinc(II), cadmium(II), copper(II), cobalt(II), nickel(II), and iron(III). rsc.orgmdpi.comtubitak.gov.tr The resulting coordination architectures are highly dependent on the identity of the metal ion, its preferred coordination number, and geometry. The coordination environment around the metal center can vary significantly, with observed geometries including octahedral, square planar, and distorted trigonal bipyramidal. researchgate.netmdpi.commdpi.com

In the simplest cases, discrete mononuclear complexes are formed, where a central metal ion is coordinated by one or more ligand molecules and potentially co-ligands like water or anions. mdpi.commdpi.com However, the ligand's ability to act as a bridge between metal ions frequently leads to the formation of more complex polynuclear structures. The ligand can exhibit different coordination modes, such as N,N-bidentate chelation or bridging, which gives rise to diverse architectures. researchgate.netnih.gov The specific mode adopted is often a delicate balance of factors including the metal ion and the reaction conditions used during synthesis. rsc.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The multidentate and bridging nature of this compound ligands makes them ideal candidates for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). unimi.it These are extended crystalline materials where metal ions or clusters are linked into one-, two-, or three-dimensional networks by the organic ligand. unimi.itrsc.org The ability of the tetrazole and pyrimidine rings to bridge metal centers is the driving force for the self-assembly of these extended structures.

Hydrothermal and solvothermal synthesis are particularly effective methods for producing crystalline CPs and MOFs, as the high temperatures and pressures can promote the formation of thermodynamically stable, ordered structures. rsc.orgrsc.org The final architecture is not only dictated by the ligand but also by the choice of the metal center, the counter-anions present in the metal salt, and the solvent system. rsc.orgmdpi.com These variables can direct the assembly process, leading to the formation of 1D chains, 2D sheets, or intricate 3D frameworks with varying pore sizes and properties. rsc.orgrsc.org

Structural Diversity and Topological Structures

The coordination chemistry of this compound is marked by exceptional structural diversity. rsc.org The flexible coordination behavior of the ligand allows for the creation of a wide range of architectures, from simple 0D mononuclear molecules to 1D chains, 2D layers, and 3D frameworks. unimi.itrsc.org This structural variety is often enhanced by the presence of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can link lower-dimensional motifs into higher-dimensional supramolecular assemblies. unimi.itrsc.org

To simplify and classify the often-complex structures of CPs and MOFs, topological analysis is employed. This method describes the network in terms of nodes (metal ions or clusters) and linkers (the organic ligands), allowing for the identification of underlying network topologies such as the common (4,4) or sql net (for 2D grids) and the α-Pt net. unimi.itrsc.orgresearchgate.net In some systems, polymorphism has been observed, where identical chemical components crystallize into different structural forms, highlighting the complexity of the self-assembly process. rsc.org

| Complex Formula (Example) | Metal Ion | Dimensionality | Ligand Coordination Mode | Topology | Reference |

|---|---|---|---|---|---|

| [M(L)₂(H₂O)₂] (M=Zn, Cd) | Zn(II), Cd(II) | 0D (3D supramolecular) | Bidentate | α-Pt | rsc.org |

| {Cd₂(L)₄₀.₂₅}n | Cd(II) | 1D | Bridging | - | rsc.org |

| [Hg(L)₂]n | Hg(II) | 2D | Bridging | (4,4) | rsc.org |

| [ZnL₂(DMSO)] | Zn(II) | 2D | Chelating & Bridging | sql | unimi.it |

| [Cu(3TMP)] | Cu(II) | 2D | Bridging | - | rsc.org |

| [Zn(3TMP)Cl] | Zn(II) | 3D | Bridging | - | rsc.org |

L = 2-(1H-tetrazol-5-yl)pyrazine anion; L2 = 1-phenyl-3-(4-(1H-tetrazol-5-yl)phenyl)-1,3-propanedione dianion; 3TMP = 3-((1H-tetrazol-5-yl)methyl)pyridine anion. This table presents a selection of examples to illustrate structural diversity.

Luminescence Properties of Metal Coordination Compounds

Coordination compounds derived from tetrazole-based ligands frequently exhibit interesting photoluminescence properties, particularly when paired with d¹⁰ metal ions like Zn(II) and Cd(II). unimi.itrsc.org The luminescence in these complexes often originates from ligand-centered π→π* or n→π* electronic transitions. rsc.org The coordination of the ligand to a metal center can significantly alter its photophysical properties.

This interaction can lead to either an enhancement or a quenching of the emission intensity, as well as a shift in the emission wavelength (a red or blue shift) compared to the free ligand. unimi.itmdpi.com For example, a Zn(II) coordination polymer containing a tetrazole/β-diketone ligand showed a red-shifted solid-state luminescence compared to the free ligand. unimi.it Similarly, various Zn(II) and Cd(II) complexes with an analog, 2-(1H-tetrazol-5-yl)pyrazine, displayed blue emissions in the solid state at room temperature. rsc.org A 2D Cd(II) coordination polymer constructed from a multidentate tetrazolyl-imidazole-dicarboxylic acid ligand also displayed intense blue photoluminescence. researchgate.net

Conversely, coordination to paramagnetic transition metal ions, such as Cu(II) or Co(II), often results in the quenching of luminescence. mdpi.com This phenomenon is typically attributed to energy or electron transfer processes between the metal d-orbitals and the ligand-centered excited states. The tunability of these luminescent properties through the choice of metal ion and ligand design makes these compounds promising candidates for applications in sensing, lighting, and optical devices.

| Compound/Ligand | Metal Ion | Excitation λ (nm) | Emission λ (nm) | Observation | Reference |

|---|---|---|---|---|---|

| HL (2-(1H-tetrazol-5-yl)pyrazine) | - | - | ~430 | Blue emission | rsc.org |

| [Zn(L)₂(H₂O)₂] | Zn(II) | - | ~445 | Blue emission, red-shifted vs ligand | rsc.org |

| {Cd₂(L)₄₀.₂₅}n | Cd(II) | - | ~445 | Blue emission, red-shifted vs ligand | rsc.org |

| [ZnL₂(DMSO)] | Zn(II) | - | - | Luminescent, red-shifted vs ligand | unimi.it |

| HftpO (analog ligand) | - | 348 | 400-440 | Strong emission | mdpi.com |

| [Cu(ftpO)₂(H₂O)₄] | Cu(II) | 348 | - | Luminescence fully quenched | mdpi.com |

| {[Cd(H₂tamIDC)(H₂O)]·CH₃CN}n | Cd(II) | 371 | 475 | Intense blue emission | researchgate.net |

This table summarizes representative luminescence data for tetrazole-based ligands and their metal complexes. Exact excitation wavelengths are not always reported in the source material.

Computational and Theoretical Investigations of 2 1h Tetrazol 5 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-(1H-Tetrazol-5-yl)pyrimidine and its analogs to determine their most stable three-dimensional conformations (molecular geometry) and to understand the distribution of electrons.

Theoretical studies on a series of pyrimidine-tetrazole hybrids have been performed using DFT calculations, often with the B3LYP functional and a 6-311G(d,p) basis set, to determine molecular descriptors. researchgate.net Such studies involve geometry optimization, a process that finds the lowest energy configuration of the molecule. physchemres.orgmdpi.com The results of these calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. physchemres.orgnih.gov For instance, in related heterocyclic systems, DFT calculations have been used to confirm that the constituent atoms can be arranged in a near-planar conformation. nih.gov The optimized geometry is confirmed to be at a true energy minimum by ensuring the absence of any imaginary frequencies in the vibrational analysis. physchemres.org

Table 1: Representative Optimized Geometrical Parameters from DFT Studies on Heterocyclic Compounds Note: This table is illustrative of typical data obtained from DFT calculations on related structures, not specific to this compound itself.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N | ~1.3-1.4 Å |

| Bond Length | N-N (tetrazole) | ~1.2-1.3 Å |

| Bond Angle | C-N-C (pyrimidine) | ~115-120° |

| Dihedral Angle | Ring-Ring Torsion | ~0-15° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comresearchgate.net

The energy of the HOMO is associated with the molecule's capacity to donate an electron (nucleophilicity), whereas the LUMO's energy indicates its ability to accept an electron (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net DFT calculations are used to compute the energies of these orbitals and map their electron density distributions, which helps in identifying the parts of the molecule most likely to participate in chemical reactions. researchgate.netphyschemres.orgnih.gov For pyrimidine-tetrazole hybrids, analysis of these frontier orbitals allows for the identification of the preferred atoms for electrophilic and nucleophilic attacks. researchgate.net

Table 2: Key Electronic Properties Derived from FMO Analysis Note: This table illustrates concepts from FMO theory.

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Related to electron-donating ability (nucleophilicity). |

| LUMO Energy | ELUMO | Related to electron-accepting ability (electrophilicity). |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

Computational methods are also employed to predict the thermodynamic properties of this compound and its derivatives. DFT calculations can determine thermochemical parameters such as the enthalpy of formation (ΔHf), entropy, and heat capacity. physchemres.orgresearchgate.net The analysis of thermodynamic formation quantities can confirm the stability and likelihood of the existence of a series of related molecules. researchgate.net For example, studies on pyrimidine-tetrazole hybrids have used DFT to analyze these properties. researchgate.net In the field of energetic materials, similar calculations on tetrazole derivatives are used to predict their performance and stability, providing crucial data before synthesis is attempted. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions. nih.gov

For pyrimidine-based compounds, MD simulations have been used to study their binding stability within the active sites of biological targets like kinases. nih.govmdpi.com These simulations can reveal key amino acid residues that are crucial for the interaction between the inhibitor and the protein. nih.govnih.gov By observing the trajectory of the molecule and its conformational changes, scientists can better understand the structural basis for its biological activity and selectivity. nih.gov

In Silico Pharmacological Predictions

In silico (computer-based) methods are integral to modern drug discovery for predicting the pharmacological profile of a compound. These predictions include ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties. elsevier.com For various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to the title compound, in silico studies have been conducted to evaluate their drug-likeness and pharmacokinetic profiles. elsevier.comnih.gov Such analyses help to identify candidates with favorable properties for further development while filtering out those with potential liabilities. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is extensively used to screen virtual libraries of compounds against specific biological targets and to understand the molecular basis of their interaction.

Derivatives of pyrimidine (B1678525) and related heterocyclic systems are frequently studied as potential inhibitors of enzymes and kinases, which are crucial targets in various diseases. nih.gov Docking studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of enzymes like 14-alpha demethylase and transpeptidase. nih.gov Similarly, various pyrimidine-based compounds have been docked into the active sites of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK4, which are important targets in cancer therapy. nih.govnih.govnih.govtpcj.org These studies typically report a binding energy or docking score, which estimates the binding affinity, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site. nih.govnih.gov For example, a new derivative of 5-fluorouracil (B62378) containing a 5-amino-1H-tetrazole moiety showed a binding energy of -7.2 kcal/mol against the BCL2 enzyme in an in silico study. tandfonline.com

Table 3: Examples of Biological Targets for Pyrimidine-Based Compounds in Docking Studies

| Target Class | Specific Example | Relevance |

|---|---|---|

| Kinases | Cyclin-Dependent Kinase 2 (CDK2) nih.govnih.gov | Cancer Therapy |

| Kinases | Tropomyosin receptor kinase A (TRKA) mdpi.com | Cancer Therapy |

| Enzymes | 14-alpha demethylase nih.govmdpi.com | Antifungal Agents |

| Enzymes | DNA gyrase elsevier.com | Antimicrobial Agents |

| Enzymes | Alkaline phosphatase nih.gov | Immunology |

Predictive ADME/Pharmacokinetics Profiling

A comprehensive search of scientific literature and chemical databases did not yield specific predictive ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacokinetic data for the compound This compound .

While computational studies on various pyrimidine and tetrazole derivatives are available, these analyses are highly specific to the individual molecular structures being investigated. The ADME and pharmacokinetic properties of a chemical compound are determined by its unique physicochemical characteristics, such as its size, shape, solubility, and charge distribution. Therefore, data from related but structurally distinct molecules cannot be accurately extrapolated to This compound .

To generate a predictive ADME/pharmacokinetics profile for This compound , it would be necessary to conduct a dedicated in silico study using specialized software that calculates these properties based on the compound's specific structure. Such an analysis would typically involve the prediction of a range of parameters, including but not limited to:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of volume of distribution (VDss), plasma protein binding, and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 (CYP) enzymes.

Excretion: Prediction of clearance and half-life.

Physicochemical Properties: Calculation of molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and water solubility.

Drug-likeness: Evaluation based on established rules such as Lipinski's Rule of Five.

Without a specific computational study on This compound , it is not possible to provide the detailed research findings and data tables requested for this section.

Biological Activities and Pharmaceutical Applications of 2 1h Tetrazol 5 Yl Pyrimidine Derivatives

Antimicrobial Activities

The fusion of the pyrimidine (B1678525) and tetrazole moieties has led to the development of novel compounds with significant antimicrobial properties. These derivatives have been extensively studied for their efficacy against a broad spectrum of pathogenic bacteria and fungi.

Antibacterial Efficacy Studies

Derivatives of 2-(1H-tetrazol-5-yl)pyrimidine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of new 4,6-dimethoxy pyrimidine derivatives incorporating a 1H-tetrazol-5-ylthio moiety has been synthesized and evaluated for antibacterial activity. Some of these compounds exhibited antibacterial efficacy comparable to standard antibiotics such as Penicillin, Ampicillin, and Erythromycin. researchgate.net

In other studies, 1,5-disubstituted tetrazole compounds derived from 2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine were synthesized and screened for their antibacterial properties. The results indicated that some of these compounds displayed good antibacterial activity. researchgate.net Furthermore, the introduction of a halogen to the aniline (B41778) fragment of certain tetrazole derivatives was shown to increase activity. For example, a compound with fluorine demonstrated growth inhibition of Escherichia coli and Klebsiella pneumoniae. researchgate.net Similarly, structures containing chlorine and bromine were effective against Pseudomonas aeruginosa. researchgate.net

Another study on tetrazole-1,2,3-triazole hybrids showed promising in vitro antibacterial activity against a panel of clinically important bacteria. researchgate.net The antibacterial potential of these compounds is often evaluated against a range of bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, and Stenotrophomonas maltophilia. researchgate.net

| Compound/Derivative Type | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 4,6-dimethoxy pyrimidine derivatives with 1H-tetrazol-5-ylthio moiety | Gram-positive and Gram-negative bacteria | Activity comparable to Penicillin, Ampicillin, and Erythromycin. | researchgate.net |

| 1,5-disubstituted tetrazoles from 2-amino-5-(1H-tetrazol-5-ylthio)-4,6-dimethoxypyrimidine | Various bacterial strains | Demonstrated good antibacterial activity. | researchgate.net |

| 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas (with halogen substitutions) | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Halogen introduction increased activity; specific compounds inhibited the growth of tested strains. | researchgate.net |

| Tetrazole-1,2,3-triazole hybrids | Clinically important bacteria | Showed promising in vitro antibacterial activity. | researchgate.net |

Antifungal Efficacy Studies

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Studies have shown that these compounds can inhibit the growth of various fungal strains. For example, certain pyrimidine derivatives were evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi, with many of the synthesized compounds possessing fungicidal activities. nih.gov

In one study, new pyrimidine derivatives containing an amide moiety were synthesized and tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. Several of these compounds exhibited significant inhibition rates, with some even outperforming the commercial fungicide Pyrimethanil. nih.gov Specifically, compounds 5f and 5o showed 100% inhibition against Phomopsis sp. nih.gov

Furthermore, research on new 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives revealed significant antifungal activity against Aspergillus flavus and Candida albicans. nih.gov The minimal inhibitory concentration (MIC) values against these fungal species were found to be in the range of 15.50 to 26.30 μM. nih.gov

| Compound/Derivative Type | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| Novel pyrimidine derivatives | Fourteen phytopathogenic fungi | Most compounds possessed fungicidal activities, some more potent than control fungicides. | nih.gov |

| Pyrimidine derivatives with an amide moiety | Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea | Compounds 5f and 5o showed 100% inhibition against Phomopsis sp., surpassing Pyrimethanil. | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives | Aspergillus flavus, Candida albicans | MIC values ranged from 15.50 to 26.30 μM. | nih.gov |

Anticancer and Antitumor Potential

The development of novel anticancer agents is a critical area of pharmaceutical research, and this compound derivatives have emerged as promising candidates. Their mechanism of action often involves inducing cytotoxicity in cancer cells.

In Vitro Cytotoxicity Evaluation Against Human Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxic effects of pyrimidine derivatives against various human cancer cell lines. For instance, a series of 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones, which are structurally related to the core of interest, were evaluated for their cytotoxic potential against a panel of human cancer cell lines including human colon cancer (HCT-116), human melanoma (SK-MEL-28), and human lung cancer (A549). nih.gov One compound, 6c, exhibited high cytotoxicity against melanoma cancer cells with an IC50 value of 3.46 μM. nih.gov

In another study, the antitumor activity of newly synthesized pyrazolo[1,5-a]pyrimidine (B1248293) derivatives was evaluated against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. nih.gov The results showed that the tested compounds exhibited a wide range of inhibitory growth rates and activities against these tumor cell lines. nih.gov Similarly, the cytotoxicity of certain pyrimidine derivatives was assessed in human lung epithelial cancer cells (A549), with IC50 values calculated to be between 16.7 and 41.5 µg/mL. cumhuriyet.edu.tr

Novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have also been synthesized and evaluated for their cytotoxic activity against a panel of four human cancer cell lines: lung adenocarcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). mdpi.com

| Compound/Derivative Type | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-ones | HCT-116, SK-MEL-28, A549 | Compound 6c showed an IC50 of 3.46 μM against SK-MEL-28. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives | MCF-7, HCT-116, HepG-2 | Showed varying inhibitory growth rates against the tested cell lines. | nih.govnih.gov |

| Hydroxy- and methoxy-substituted 4,6-diarylpyrimidin-2(1H)-ol and -thiol | A549 | IC50 values ranged from 16.7 to 41.5 µg/mL. | cumhuriyet.edu.tr |

| Oxazolo[5,4-d]pyrimidine derivatives | A549, MCF7, LoVo, HT29 | Evaluated for cytotoxic activity. | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is implicated in a variety of diseases, making the development of effective anti-inflammatory agents a priority. Derivatives of this compound have shown potential in modulating inflammatory pathways.

Research into pyrimidine derivatives has revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, an enzyme upregulated during inflammation. nih.gov This selective inhibition is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, studies on pyrazolo[1,5-a]pyrimidine derivatives have shown their potential to down-regulate the production of pro-inflammatory proteins such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). johnshopkins.edu In one study, two pyrazolo[1,5-a]pyrimidine derivatives, compounds 8 and 13, significantly decreased IL-6 levels and suppressed TNF-α. johnshopkins.edu Another study on a pyrrole (B145914) derivative, compound 3f, demonstrated potent anti-inflammatory activity by reducing local edema and suppressing systemic TNF-α. mdpi.comnih.gov This compound also led to a significant elevation of transforming growth factor-beta 1 (TGF-β1), suggesting an immunomodulatory mechanism. mdpi.comnih.gov

| Compound/Derivative Type | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | COX-2 inhibition | Showed high selectivity towards COX-2. | nih.gov |

| Pyrazolo[1,5-a]pyrimidine derivatives 8 and 13 | Down-regulation of TNF-α and IL-6 | Decreased IL-6 levels by 65.8% and 70.3% respectively, and suppressed TNF-α. | johnshopkins.edu |

| Pyrrole derivative 3f | TNF-α suppression and TGF-β1 upregulation | Exhibited potent anti-inflammatory activity and modulated cytokine profiles. | mdpi.comnih.gov |

Anti-allergic and Mast Cell Stabilizing Properties

Mast cells play a central role in allergic reactions by releasing histamine (B1213489) and other inflammatory mediators. mdpi.com Therefore, stabilizing mast cells is a key therapeutic strategy for allergic diseases. Certain derivatives of this compound have been identified as potent mast cell stabilizers.

Pemirolast, a [1,2-a]pyrimidin-4-one derivative containing a tetrazole ring, is known for its mast cell stabilizing properties. nih.gov Another class of compounds, N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides, has been synthesized and evaluated for their ability to inhibit histamine release from passively sensitized rat peritoneal mast cells. nih.gov The most active compound from this series demonstrated potent inhibition of histamine release in vitro. nih.gov These findings highlight the potential of these derivatives in the management of allergic conditions.

The mechanism of mast cell stabilization often involves the inhibition of calcium influx into mast cells, which is a critical step in the degranulation process. nih.gov By preventing the release of histamine and other mediators, these compounds can effectively control various allergic responses. nih.gov

| Compound/Derivative Type | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Pemirolast (9-Methyl-3-(1H-tetrazol-5-yl)-pyrido[1,2-a]pyrimidin-4-one) | Mast cell stabilization | Recognized for its mast cell stabilizing properties. | nih.gov |

| N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides | Inhibition of histamine release | Potently inhibited histamine release from passively sensitized rat peritoneal mast cells. | nih.gov |

Mechanisms of Histamine Release Inhibition

Derivatives of this compound have been investigated for their ability to inhibit the release of histamine, a key mediator in allergic and inflammatory responses. Specifically, N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides have demonstrated potent activity in stabilizing mast cells. nih.gov The primary mechanism of action for these compounds is the inhibition of histamine release from passively sensitized rat peritoneal mast cells. nih.gov This mast cell stabilization is crucial in preventing the degranulation and subsequent release of various inflammatory mediators, including histamine.

The activity of these compounds has been evaluated in the rat passive cutaneous anaphylaxis test, where they have shown significant inhibitory effects upon oral administration. nih.gov The most active compounds in this series potently inhibit the release of histamine, suggesting their potential application as anti-ulcer agents, given the role of histamine in gastric acid secretion. nih.gov The ability of these derivatives to protect the gastric mucosa and exert antisecretory effects further underscores their therapeutic potential, which extends to activity against ulcers induced by acidified aspirin (B1665792) and water-immersion stress. nih.gov

Enzyme Inhibition Studies

The structural features of this compound derivatives make them effective inhibitors of various enzymes implicated in disease pathogenesis.

A notable area of investigation has been the inhibition of Casein Kinase 2 (CK2), a serine/threonine protein kinase involved in cell proliferation, differentiation, and survival. Dysregulation of CK2 is linked to various diseases, including cancer and viral infections. Derivatives such as 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines have emerged as potent CK2 inhibitors.

Through the optimization of reaction conditions for azide-nitrile cycloaddition, various 6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines have been synthesized. These compounds exhibit CK2 inhibition in the nano to low micromolar range. A leading compound from this series, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, has demonstrated an IC50 value of 45 nM, highlighting the significant potential of this scaffold in developing targeted anticancer therapies.

Table 1: Casein Kinase 2 (CK2) Inhibition by this compound Derivatives

| Compound | Structure | IC50 (nM) |

|---|

Derivatives incorporating the tetrazolyl-pyrazole moiety have been designed and evaluated for their inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs), particularly PDE3, which is a key enzyme in cardiovascular regulation. A series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives has shown considerable inhibition of human PDE3A and PDE3B. nih.gov

One of the most potent compounds in this series, compound 6d , exhibited an IC50 of 0.24 µM for PDE3A and 2.34 µM for PDE3B. nih.gov This selective inhibition suggests potential applications as cardiotonic agents. nih.gov Further studies have shown that these compounds can selectively modulate the force of contraction over the frequency rate in cardiac muscle, indicating a favorable therapeutic profile. nih.gov

Table 2: PDE3A and PDE3B Inhibition by a Tetrazolyl-Pyrazolyl-Thiazole Derivative

| Compound | PDE3A IC50 (µM) | PDE3B IC50 (µM) |

|---|

| 6d | 0.24 ± 0.06 | 2.34 ± 0.13 |

The inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Novel derivatives bearing a (pyridin-2-yl)tetrazole scaffold have been synthesized and evaluated for their AChE inhibitory effects. vnu.edu.vn

These compounds have demonstrated inhibitory activity against acetylcholinesterase, with one particular derivative showing 23.7% inhibition at a concentration of 75 µM. vnu.edu.vn Molecular docking simulations suggest that compounds with stronger nucleophilic substituents exhibit more potent AChE inhibition due to the formation of a greater number of hydrogen bonds within the enzyme's active site. vnu.edu.vn Additionally, 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives have been identified as potent AChE inhibitors, with one compound showing an IC50 value of 0.88 µM, which is superior to the standard drug Huperzine-A. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by a Pyrimidine-5-Carboxamide Derivative

| Compound | AChE IC50 (µM) |

|---|

| 10q | 0.88 ± 0.78 |

Antiviral Activity

The tetrazole and pyrimidine rings are present in various compounds with demonstrated antiviral properties. Fused heterocyclic systems containing these moieties have been a focus of antiviral drug discovery. For instance, 3-aryl- nih.govvnu.edu.vnnih.govtriazolo[4,5-d]pyrimidin-7(6H)-ones have been identified as selective inhibitors of Chikungunya virus (CHIKV) replication. nih.gov These compounds are proposed to target the viral capping enzyme nsP1, a crucial component of the viral RNA capping machinery. nih.gov Their antiviral activity is observed in the very low micromolar range. nih.gov

Furthermore, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have been synthesized and evaluated for their antiviral activity against the influenza A virus. mdpi.com These compounds exhibited low toxicity and moderate antiviral effects, with molecular docking studies suggesting the M2 channel and polymerase basic protein 2 as potential viral targets. mdpi.com The nature and position of substituents on both the tetrazole and quinoline (B57606) rings were found to significantly influence the antiviral activity. mdpi.com

Other Pharmacological Activities of Note

In addition to the activities mentioned above, fused tetrazolopyrimidine derivatives have been evaluated for other pharmacological effects, notably anti-inflammatory and ulcerogenic activities. nih.gov A series of these compounds demonstrated good anti-inflammatory properties, comparable to the reference drug indomethacin. nih.gov

The anti-inflammatory activity was assessed by measuring the percentage of edema inhibition. Several compounds showed strong anti-inflammatory effects, with inhibition percentages reaching up to 57.1% after 3 hours, compared to 61.2% for indomethacin. nih.gov Importantly, the most potent anti-inflammatory compounds were also screened for their ulcerogenic activity and were found to have a low propensity for causing gastric ulcers. nih.gov

Table 4: Anti-inflammatory Activity of Fused Tetrazolopyrimidine Derivatives

| Compound | % Inhibition of Edema (after 3h) |

|---|---|

| 2 | 57.1 ± 1.4 |

| 3 | 54.4 ± 1.1 |

| 6 | 48.2 ± 1.2 |

| 9 | 40.2 ± 1.6 |

| 10 | 55.6 ± 1.1 |

Antimalarial Activity

While both pyrimidine and tetrazole moieties are found in various compounds with demonstrated antimalarial properties, specific research on the antimalarial activity of derivatives of this compound is not extensively documented in publicly available literature. The pyrimidine ring is a crucial component of the antifolate drugs used in malaria treatment, which inhibit the dihydrofolate reductase enzyme in Plasmodium falciparum. Similarly, tetrazole-containing compounds have been explored for their potential as antimalarial agents. However, dedicated studies focusing on the direct combination of these two rings in the form of this compound for this specific therapeutic application require further investigation to establish their efficacy and mechanism of action against malarial parasites.

Anticonvulsant Activity

The potential of this compound derivatives as anticonvulsant agents remains an area with limited specific research. Both pyrimidine and tetrazole nuclei are independently recognized for their presence in compounds with central nervous system activity, including anticonvulsant effects. For instance, the pyrimidine ring is a core structure in barbiturates, a class of drugs known for their sedative and anticonvulsant properties. The tetrazole ring has also been incorporated into various molecules investigated for anticonvulsant activity. Nevertheless, comprehensive studies focusing specifically on the anticonvulsant properties of this compound derivatives are necessary to determine their potential in this therapeutic area.

Antioxidant Capacity

The antioxidant potential of this compound derivatives is another area that warrants more focused investigation. Heterocyclic compounds, in general, are often studied for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in a variety of diseases. While some pyrimidine and tetrazole derivatives have been individually reported to possess antioxidant properties, detailed in vitro and in vivo studies on this compound derivatives are needed to elucidate their specific antioxidant capacity and mechanisms of action.

Antiulcer Properties

Significant research has been conducted on the antiulcer properties of N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamides, which are derivatives of the core this compound structure. These studies were initiated with the goal of utilizing mast cell-stabilizing agents for antiulcer therapy.

The synthesized compounds were initially evaluated for their ability to inhibit the release of histamine from passively sensitized rat peritoneal mast cells. One of the most active compounds from this series demonstrated potent inhibition of histamine release. Further investigations revealed that this compound also exhibited excellent gastric mucosal protection and gastric antisecretion activities. nih.gov

The antiulcer efficacy of this derivative was further confirmed in rat models of acidified aspirin-induced and water-immersion stress-induced ulcers, where it showed good activity. nih.gov The mechanism of action is thought to be related to its mast cell-stabilizing effect, which in turn reduces the release of histamine, a key mediator of gastric acid secretion and ulcer formation.

Table 1: Antiulcer Activity of a Lead N-(1H-tetrazol-5-yl)-2-anilino-5-pyrimidinecarboxamide Derivative

| Activity | Finding | Source |

| Histamine Release Inhibition | Potently inhibits histamine release from passively sensitized rat peritoneal mast cells in vitro. | nih.gov |

| Gastric Mucosal Protection | Shows excellent gastric mucosal protection. | nih.gov |

| Gastric Antisecretion | Demonstrates excellent gastric antisecretion activities. | nih.gov |

| Acidified Aspirin Ulcer Model | Reveals good activity in rats. | nih.gov |

| Water-Immersion Stress Ulcer Model | Reveals good activity in rats. | nih.gov |

Antitubercular Activity

The antitubercular potential of pyrimidine-tetrazole hybrids has been explored, with some derivatives of this compound showing activity against Mycobacterium tuberculosis. In one study, a series of benzothiazole-pyrimidine hybrids were synthesized and evaluated for their anti-tubercular effects. nih.gov

Within this series, a compound featuring a pyrimidine ring fused with a tetrazole moiety was investigated. This particular derivative, a direct analogue of the this compound scaffold, exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. nih.gov While this level of activity was less potent compared to other derivatives in the same study and the standard drug isoniazid (B1672263) (INH), it nonetheless confirms that the pyrimidine-tetrazole fusion possesses antimycobacterial properties. nih.gov

The study concluded that the fusion of the pyrimidine ring with five-membered heterocyclic rings like tetrazole was generally less favorable for antitubercular activity compared to fusion with larger ring systems. nih.gov However, the finding provides a basis for further structural modifications to enhance the potency of this class of compounds against M. tuberculosis.

Table 2: Antitubercular Activity of a Pyrimidine-Tetrazole Fused Derivative

| Compound | Organism | MIC (µg/mL) | Source |

| Pyrimidine-Tetrazole Fused Hybrid | Mycobacterium tuberculosis | 62.5 | nih.gov |

Analgesic Effects